Org 24598 lithium salt

Vue d'ensemble

Description

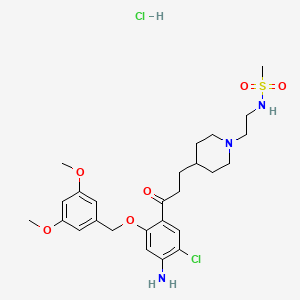

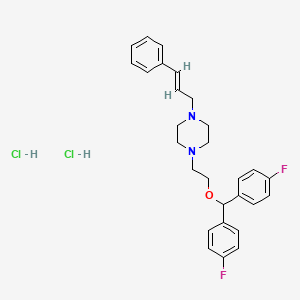

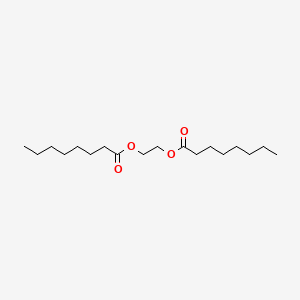

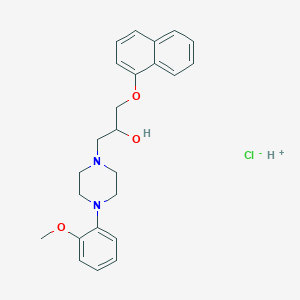

Org 24598 lithium salt is a selective inhibitor of the glial glycine transporter (GlyT1). It has pIC 50 values of 6.9, <4, and <3 for GlyT1, GABA transporter, and Glyt2 respectively . The chemical name is N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt .

Molecular Structure Analysis

The empirical formula of Org 24598 lithium salt is C19H19F3LiNO3, and its molecular weight is 373.30 . The SMILES string representation is [Li+].CN(CCC@@HC(F)(F)F)c2ccccc2)CC([O-])=O .Physical And Chemical Properties Analysis

Org 24598 lithium salt is a solid substance that is white to off-white in color. It is soluble in water (>2 mg/mL) and should be stored at 2-8°C .Applications De Recherche Scientifique

Advanced Lithium Batteries

Org 24598 lithium salt, along with other lithium salts, plays a critical role in the development of advanced lithium batteries, including lithium-metal (Li-metal), lithium-oxygen (Li-O2), and lithium-sulfur (Li-S) batteries. These next-generation batteries, which are re-evaluating the use of lithium salts due to their different electrochemical and chemical reactions, could significantly benefit from Org 24598 lithium salt's properties such as temperature range, passivation, and conductivity (Younesi et al., 2015).

Lithium Metal Anode Improvement

Org 24598 lithium salt is involved in research focused on improving the performance of lithium metal anodes in rechargeable batteries. Studies indicate that lithium salts, when used in highly concentrated electrolytes, can enable high-rate cycling of lithium metal anodes at high Coulombic efficiency without dendrite growth, which is a significant advancement for battery technology (Qian et al., 2015).

Ionic Conductivity in Room Temperature Ionic Liquids

In the realm of ionic conductivity, Org 24598 lithium salt has been studied for its solubility, ionic conductivity, and viscosity in room temperature ionic liquids. This research is crucial for understanding the solubility of lithium salts in various ionic liquids, which is vital for the development of more efficient battery electrolytes (Rosol et al., 2009).

Ionically Conducting Materials

The use of hydrated lithium salts, including Org 24598 lithium salt, is being explored in the creation of ionically conducting materials. These materials are significant for membrane and electrode technologies in batteries. The ability of lithium salts to form lyotropic liquid crystalline mesophases offers potential applications in ion-conducting membranes and the synthesis of lithium-containing nanoporous materials (Barim et al., 2014).

Electrolyte Separators for Thermal Batteries

Research on Org 24598 lithium salt alsoincludes its application in electrolyte separators for thermal batteries. Lithium salts are crucial for the electrolyte of thermal batteries, which are used for electricity storage. Studies focus on the reaction behavior of lithium salts with support materials at high temperatures, improving the mechanical strength and efficiency of electrolyte pellets in thermal batteries (Cho et al., 2009).

Biological Studies

In the field of biology, Org 24598 lithium salt has been studied for its impact on various organisms. For example, research has investigated the effect of lithium salts on the viability of yeast cells, focusing on their influence on protein aggregate formation, cell volume, and molecular crowding. This research helps understand the broader implications of lithium salts on cellular and molecular biology (Reith et al., 2022).

Nanoparticle Composite Electrolytes

The development of high lithium transference number electrolytes for lithium-ion and lithium metal rechargeable battery technologies is another area where Org 24598 lithium salt is significant. Research in this area focuses on creating nanoparticle salts that provide high lithium transference, crucial for improving battery lifetime, charging rates, and energy density (Schaefer et al., 2013).

Safety And Hazards

According to the safety data sheet, Org 24598 lithium salt is not classified as a hazardous substance or mixture. In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed .

Orientations Futures

Propriétés

IUPAC Name |

lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQXVSNARQMSDL-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585244 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Org 24598 lithium salt | |

CAS RN |

722456-08-8 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)